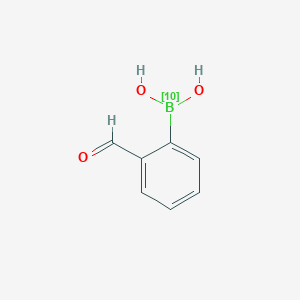
(2-Formylphenyl)boronic-10B acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Formylphenyl)boronic-10B acid is a useful research compound. Its molecular formula is C7H7BO3 and its molecular weight is 149.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Formylphenyl)boronic-10B acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the synthesis, properties, and biological activities of (2-formylphenyl)boronic acids, particularly focusing on their antimicrobial properties.
Synthesis and Properties
(2-Formylphenyl)boronic acids can be synthesized through various methods, including the Chan–Evans–Lam coupling reaction, which allows for the efficient formation of these compounds with different substituents. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances their acidity and biological activity compared to their non-fluorinated counterparts .
Table 1: Synthesis Methods for (2-Formylphenyl)boronic Acids
| Method | Description | Yield (%) |
|---|---|---|
| Chan–Evans–Lam Coupling | Reaction with guanidines under optimized conditions | 60-80 |
| Direct Boronation | Boron reagent with aryl aldehyde | 50-70 |
| Suzuki Coupling | Cross-coupling with aryl halides | 70-90 |
Antimicrobial Activity
Recent studies have demonstrated that (2-formylphenyl)boronic acids exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. Notably, they have shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, Escherichia coli, and Bacillus cereus.
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial effectiveness is quantified through Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Table 2: MIC Values for (2-Formylphenyl)boronic Acids
| Microorganism | MIC Value (µg/mL) | Comparison Drug |
|---|---|---|
| Candida albicans | 100 | Amphotericin B |
| Aspergillus niger | 50 | AN2690 |
| Escherichia coli | 25 | Ciprofloxacin |
| Bacillus cereus | 20 | AN2690 |
The proposed mechanism for the antimicrobial action of (2-formylphenyl)boronic acids involves the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in microorganisms. The binding affinity of cyclic isomers formed in solution has been linked to their biological activity, suggesting that structural isomerization plays a role in their efficacy .
Case Studies
- Study on Antifungal Activity : A study evaluated the antifungal activity of a series of (2-formylphenyl)boronic acids against Candida albicans. The results indicated that compounds with higher fluorine content exhibited enhanced antifungal properties due to increased lipophilicity and binding interactions with the fungal LeuRS .
- Bacterial Inhibition : Another investigation focused on the antibacterial effects against Bacillus cereus. The findings revealed that certain derivatives had MIC values lower than those of established antibiotics like AN2690, indicating potential as novel antibacterial agents .
属性
IUPAC Name |
(2-formylphenyl)(10B)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H/i8-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWACLYDSWXRZ-COJKEBBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](C1=CC=CC=C1C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














